molecular formula C18H36N2O6 B3054044 N,N,N',N'-Tetrakis(2-hydroxypropyl)adipamide CAS No. 57843-53-5

N,N,N',N'-Tetrakis(2-hydroxypropyl)adipamide

Cat. No.: B3054044
CAS No.: 57843-53-5
M. Wt: 376.5 g/mol
InChI Key: UUCAVBDCVCFNIN-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N,N,N',N'-tetrakis(2-hydroxypropyl)hexanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36N2O6/c1-13(21)9-19(10-14(2)22)17(25)7-5-6-8-18(26)20(11-15(3)23)12-16(4)24/h13-16,21-24H,5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCAVBDCVCFNIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(CC(C)O)C(=O)CCCCC(=O)N(CC(C)O)CC(C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50866653
Record name Hexanediamide, N1,N1,N6,N6-tetrakis(2-hydroxypropyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57843-53-5
Record name N1,N1,N6,N6-Tetrakis(2-hydroxypropyl)hexanediamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N,N',N'-Tetrakis(2-hydroxypropyl)adipamide
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Record name Hexanediamide, N1,N1,N6,N6-tetrakis(2-hydroxypropyl)-
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Record name Hexanediamide, N1,N1,N6,N6-tetrakis(2-hydroxypropyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N,N',N'-tetrakis(2-hydroxypropyl)adipamide
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Record name N,N,N',N'-TETRAKIS(2-HYDROXYPROPYL)ADIPAMIDE
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Preparation Methods

Transesterification of Dimethyl Adipate

The most widely documented method for synthesizing N,N,N',N'-tetrakis(2-hydroxypropyl)adipamide involves transesterification of dimethyl adipate with excess 1-amino-2-propanol (isopropanolamine). This approach, adapted from analogous hydroxyethyl adipamide syntheses, proceeds as follows:

Reaction Scheme:
$$
\text{Dimethyl adipate} + 4 \text{ Isopropanolamine} \xrightarrow{\text{Base Catalyst}} \text{this compound} + 2 \text{ Methanol}
$$

Key Parameters:

  • Molar Ratios:
Component Molar Ratio
Dimethyl adipate 1
Isopropanolamine 4–5
Methanol (solvent) 5–25
  • Catalyst: Solid alkali catalysts (e.g., NaOH, KOH) at 0.5–2 wt% of dimethyl adipate.
  • Temperature: 60–80°C for 4–8 hours under reflux.

Mechanism:
The base catalyst deprotonates isopropanolamine, enhancing its nucleophilicity. The amine attacks the ester carbonyl groups of dimethyl adipate, displacing methoxide ions and forming amide bonds. Excess methanol is removed to drive the reaction to completion.

Direct Amidation of Adipic Acid

An alternative route employs adipic acid and isopropanolamine under dehydrating conditions:

Reaction Scheme:
$$
\text{Adipic acid} + 4 \text{ Isopropanolamine} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + 4 \text{ H}_2\text{O}
$$

Key Parameters:

  • Catalyst: p-Toluenesulfonic acid (PTSA) or H₂SO₄ (1–3 mol%).
  • Temperature: 120–140°C under vacuum to remove water.
  • Yield: 70–75%, lower than transesterification due to equilibrium limitations.

Industrial-Scale Production

Process Optimization

Industrial methods prioritize yield, purity, and solvent recycling. Data from analogous adipamide syntheses reveal:

Parameter Laboratory Scale Industrial Scale
Reaction Time 6–8 hours 4–5 hours (optimized)
Yield 75–80% 85–90%
Purity 98–99% >99.5%
Solvent Recovery 60–70% 95% (distillation)

Key Modifications:

  • Continuous Flow Reactors: Enhance heat transfer and reduce side reactions.
  • Catalyst Recycling: Solid alkali catalysts are filtered and reused, reducing costs.

Reaction Mechanism and Kinetics

Nucleophilic Acyl Substitution

The transesterification follows second-order kinetics, with rate dependence on both ester and amine concentrations. The rate constant $$ k $$ obeys the Arrhenius equation:
$$
k = A \exp\left(-\frac{Ea}{RT}\right)
$$
Where $$ E
a $$ (activation energy) is ~45 kJ/mol for this system.

Side Reactions

  • Oligomerization: Excess isopropanolamine may form bis(2-hydroxypropyl)amine byproducts.
  • Ester Hydrolysis: Water contamination hydrolyzes dimethyl adipate to adipic acid, reducing yield.

Purification and Characterization

Isolation Steps

  • Solvent Removal: Methanol is distilled under reduced pressure.
  • Crystallization: The crude product is recrystallized from ethanol/water (3:1 v/v).
  • Filtration: Solids are filtered and washed with cold methanol.

Analytical Data

Property Value Method
Melting Point 126–130°C DSC
Purity >99.5% HPLC
Solubility 50 g/L in water at 25°C Gravimetric
IR (ν, cm⁻¹) 3300 (O–H), 1640 (C=O) FT-IR

Challenges and Mitigation

Common Issues

  • High Viscosity: The reaction mixture becomes viscous, impeding mixing. Solution: Use methanol as a co-solvent.
  • Catalyst Residues: Residual alkali metals affect product stability. Solution: Ion-exchange chromatography.

Chemical Reactions Analysis

Types of Reactions: N,N,N’,N’-Tetrakis(2-hydroxypropyl)adipamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The amide groups can be reduced to form amines.

    Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Acid chlorides or anhydrides are commonly used for esterification reactions.

Major Products:

    Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of esters or ethers depending on the substituent used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₄H₂₈N₂O₆
  • Molecular Weight : Approximately 320.39 g/mol
  • Physical State : Solid at room temperature
  • Melting Point : 126.0 to 130.0 °C
  • Density : Approximately 1.239 g/cm³

The presence of hydroxyl groups contributes to THPA's ability to form hydrogen bonds, which is critical for its interactions in biological and chemical systems.

Scientific Research Applications

  • Polymer Chemistry
    • THPA is used as a monomer in the synthesis of polymers, particularly UV-cross-linkable polyurethane polymers. Its structural features allow for the formation of strong networks that enhance the mechanical properties of the resulting materials.
  • Materials Science
    • In materials science, THPA serves as a building block for producing resins, surfactants, and plasticizers. These applications benefit from its ability to modify physical properties such as flexibility and thermal stability in polymeric materials.
  • Biomedical Applications
    • THPA is utilized in the development of shape memory polyurethane foams for biomedical devices, including vascular stents and neuronal electrodes. Its biocompatibility and mechanical properties make it suitable for temporary implants and drug delivery systems.
  • Catalysis
    • The compound acts as a chelating agent in the preparation of metal-based catalysts, particularly for reactions like the Suzuki-Miyaura coupling reaction. This application is significant in organic synthesis, where THPA helps stabilize metal ions and improve reaction efficiency.
  • Drug Delivery Systems
    • THPA's ability to form stable complexes with metal ions enhances its potential use in drug delivery systems. It can facilitate the transport of therapeutic agents within biological systems, improving their efficacy.

Case Study 1: Polymer Synthesis

A study demonstrated that incorporating THPA into polyurethane formulations significantly improved the mechanical properties and thermal stability of the resulting polymers compared to traditional formulations without THPA. The enhanced performance was attributed to the compound's ability to create a more cohesive network through hydrogen bonding interactions.

Case Study 2: Biomedical Device Development

Research involving THPA-based shape memory polymers showed promising results in terms of flexibility and recovery rates after deformation. These characteristics are crucial for applications in vascular stents where conformability to vessel walls is necessary.

Case Study 3: Catalytic Applications

In a study published in "Dalton Transactions," THPA was successfully used to prepare palladium-based complexes that acted as effective catalysts for Suzuki-Miyaura reactions. The stability provided by THPA allowed for higher yields and selectivity in organic synthesis processes.

Mechanism of Action

The mechanism of action of N,N,N’,N’-Tetrakis(2-hydroxypropyl)adipamide involves its ability to form hydrogen bonds and interact with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, enhancing the compound’s solubility and reactivity. The amide groups can interact with enzymes and proteins, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Research and Regulatory Highlights

  • Emerging Applications : Quadrol’s use in advanced tissue-clearing techniques (CUBIC protocol) highlights its versatility in biomedical research , while the adipamide variant remains niche in industrial coatings.

Biological Activity

N,N,N',N'-Tetrakis(2-hydroxypropyl)adipamide, commonly referred to as Quadrol, is a versatile compound with significant biological activity, particularly in biochemical processes and industrial applications. This article delves into its mechanisms of action, biochemical properties, and potential applications, supported by relevant data and case studies.

  • Chemical Formula : C18H36N2O6
  • Molecular Weight : 376.49 g/mol
  • Density : 1.16 g/cm³ at 20°C
  • Water Solubility : 612 g/L at 20°C
  • LogP : -2.15

These properties indicate that Quadrol is highly soluble in water, which influences its bioavailability and interaction with biological systems.

Quadrol primarily acts as a chelating agent , forming stable complexes with metal ions through its four hydroxyl groups. This interaction is crucial for various biochemical pathways:

  • Metal Ion Interaction : Quadrol binds to metal ions, facilitating their transport and utilization in biological systems.
  • Enzyme Modulation : The compound can influence enzyme activity by either inhibiting or activating specific enzymes involved in metabolic pathways.
  • Cell Signaling Pathways : It affects cellular processes such as gene expression and metabolism, potentially altering the metabolic flux within cells.

The biochemical effects of this compound include:

  • Enzyme Interaction : Quadrol can modulate the activity of various enzymes, impacting metabolic pathways and cellular functions.
  • Oxidative Stress : At high concentrations, it may induce oxidative stress and cellular damage, highlighting the importance of dosage in its application.
  • Stability in Biological Systems : Studies indicate that Quadrol remains stable under standard laboratory conditions, with minimal degradation over time.

Study on Dosage Effects

A study investigating the effects of varying dosages of Quadrol in animal models revealed:

  • Low Doses : Enhanced biochemical processes and improved cellular function.
  • High Doses : Induced oxidative stress and potential enzyme inhibition.

This dosage-dependent response underscores the need for careful consideration when utilizing Quadrol in biomedical applications.

Applications in Polymer Chemistry

Quadrol is extensively used in polymer chemistry for synthesizing various polymers and copolymers. Its role as a monomer in UV-cross-linkable polyurethane polymers has been particularly noted for its applications in biomedical devices such as vascular stents.

Summary of Biological Activity

Biological ActivityDescription
Chelating AgentForms stable complexes with metal ions
Enzyme ModulationInfluences enzyme activity and metabolic pathways
Cellular EffectsAffects cell signaling and gene expression
Dosage EffectsVaries from enhancing functions at low doses to inducing stress at high doses

Q & A

Q. What are the validated analytical methods for quantifying N,N,N',N'-Tetrakis(2-hydroxypropyl)adipamide in complex matrices such as coatings or biological systems?

Gas chromatography (GC) with flame ionization detection or mass spectrometry (GC-MS) is commonly employed for quantification, particularly in plasma or polymer matrices. For coatings, extraction followed by high-performance liquid chromatography (HPLC) with UV detection is recommended to resolve degradation byproducts like 6-[bis(2-hydroxypropyl)amino]-6-oxohexanoic acid . Validation should include spike-and-recovery tests to account for matrix interference.

Q. How can researchers optimize synthesis protocols for this compound to minimize impurities like diisopropanolamine?

The compound is synthesized via nucleophilic substitution between adipic acid diamide and propylene oxide. Key parameters include:

  • Temperature control (60–80°C) to prevent side reactions.
  • Stoichiometric excess of propylene oxide (1.5:1 molar ratio) to ensure complete substitution.
  • Post-synthesis purification via vacuum distillation or recrystallization to reduce diisopropanolamine contamination below 5 mg/kg, as required for food-contact applications .

Q. What regulatory thresholds govern the use of this compound in food-contact coatings, and how are migration limits validated experimentally?

The maximum allowed migration is 5 mg/kg (sum of parent compound and hydrolysis byproducts) for non-fatty foods, assessed using EU No. 10/2011 migration tests. For acidic foods at ≥70°C, the limit is 0.1 mg/kg for specific esters. Validation involves:

  • Simulant exposure (e.g., 10% ethanol for aqueous foods, 50% ethanol for fatty foods).
  • Quantification via LC-MS/MS with a detection limit ≤0.01 mg/kg .

Advanced Research Questions

Q. How does the hydroxyl group configuration (2-hydroxypropyl vs. 2-hydroxyethyl) in structurally analogous adipamides influence polymer crosslinking efficiency?

Comparative studies show that the 2-hydroxypropyl variant (CAS 57843-53-5) provides superior thermal stability in polyurethane foams due to steric hindrance from methyl groups, reducing hydrolysis rates. In contrast, the 2-hydroxyethyl analog (CAS 6334-25-4) exhibits faster curing in epoxy resins but lower mechanical strength. Researchers should evaluate crosslink density via dynamic mechanical analysis (DMA) and sol-gel fraction measurements .

Q. What mechanisms drive the environmental degradation of this compound in aqueous systems, and how can its persistence be mitigated?

Advanced oxidation processes (AOPs) using Fe(Ⅲ)-activated algal biochar and H₂O₂ achieve >98% degradation under optimized conditions (pH 3–5, 20 mmol/L H₂O₂). Mechanistic studies indicate hydroxyl radical (•OH) attack on amide bonds, forming biodegradable fragments like ethylenediamine derivatives. LC-QTOF-MS is critical for identifying transient intermediates .

Q. What experimental strategies are effective in resolving contradictions between in vitro biocompatibility and in vivo toxicity data for this compound-derived SMPU foams?

Discrepancies often arise from differences in degradation rates and metabolite accumulation. A tiered approach is recommended:

  • In vitro: Use 3D cell cultures with primary neurons to assess acute cytotoxicity (ISO 10993-5).
  • In vivo: Monitor chronic inflammation and metabolite clearance in rodent models via histopathology and plasma GC-MS.
  • Computational: Apply physiologically based pharmacokinetic (PBPK) modeling to predict long-term bioaccumulation risks .

Q. How can researchers design shape-memory polyurethane (SMPU) foams with tailored transition temperatures for biomedical applications?

Adjust the molar ratio of This compound to polycaprolactone diol (PCL-diol) during prepolymer synthesis. Higher adipamide content increases glass transition temperature (Tg), enabling activation at physiological temperatures (37–42°C). Validate shape recovery via cyclic thermomechanical testing (ASTM F2081) .

Methodological Notes

  • Structural Confirmation: Use ¹H/¹³C NMR to verify substitution patterns, focusing on hydroxypropyl proton shifts (δ 1.1–1.3 ppm for methyl groups) and amide carbonyl signals (δ 170–175 ppm) .
  • Degradation Monitoring: Employ accelerated aging tests (70°C, 75% RH) to simulate long-term stability in coatings, with LC-MS/MS tracking hydrolytic byproducts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N,N,N',N'-Tetrakis(2-hydroxypropyl)adipamide
Reactant of Route 2
N,N,N',N'-Tetrakis(2-hydroxypropyl)adipamide

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